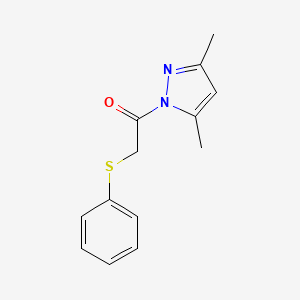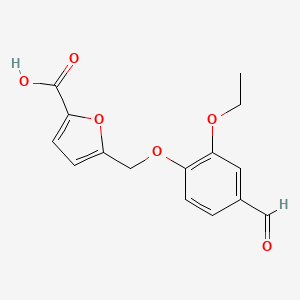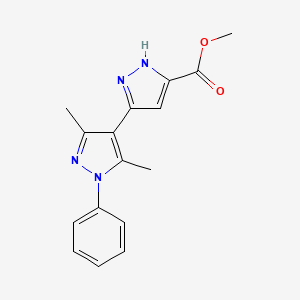![molecular formula C18H18N2O2S2 B3506340 2,5-dimethyl-N-[4-(phenylamino)phenyl]thiophene-3-sulfonamide](/img/structure/B3506340.png)
2,5-dimethyl-N-[4-(phenylamino)phenyl]thiophene-3-sulfonamide
Overview
Description
2,5-dimethyl-N-[4-(phenylamino)phenyl]thiophene-3-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[4-(phenylamino)phenyl]thiophene-3-sulfonamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources like phosphorus pentasulfide (P4S10) to form the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[4-(phenylamino)phenyl]thiophene-3-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophilic reagents like bromine or chlorinating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated thiophenes
Scientific Research Applications
2,5-dimethyl-N-[4-(phenylamino)phenyl]thiophene-3-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[4-(phenylamino)phenyl]thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity or altering their function. The thiophene ring’s electronic properties also play a role in its biological activity, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
2,5-Dimethylthiophene: A simpler analog with fewer functional groups.
Uniqueness
2,5-dimethyl-N-[4-(phenylamino)phenyl]thiophene-3-sulfonamide stands out due to its combination of the thiophene ring with a sulfonamide group and phenylamino substituents. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-(4-anilinophenyl)-2,5-dimethylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-13-12-18(14(2)23-13)24(21,22)20-17-10-8-16(9-11-17)19-15-6-4-3-5-7-15/h3-12,19-20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJKPXXIPGHXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylmethanesulfonamide](/img/structure/B3506283.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B3506291.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B3506299.png)
amino]benzamide](/img/structure/B3506306.png)
![5-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE](/img/structure/B3506310.png)

![2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-8-YL}ACETAMIDE](/img/structure/B3506318.png)

![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-4-nitrobenzenesulfonamide](/img/structure/B3506336.png)
![1-(3-Chlorophenyl)-3-[2-(4-naphthalen-1-ylpiperazin-1-yl)ethyl]urea](/img/structure/B3506343.png)
![3-(2,4-DICHLOROBENZOYL)-1-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA](/img/structure/B3506355.png)
![4-chloro-N-(3-chloro-2-methylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B3506359.png)
